
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Methoxy-1-naphthyl)-5,5-dimethyl-1,3,2-dioxaborinane, hereafter referred to as 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane, is a boron-containing compound that has been studied for its potential applications in scientific research. Boron-containing compounds are of interest due to their ability to form strong covalent bonds with other molecules, and 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane is no exception. This compound has been studied in the context of its synthesis, its scientific research applications, its mechanism of action, its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its ability to form strong covalent bonds with other molecules. The compound is believed to form these bonds via a mechanism that involves the formation of an enolate intermediate, which is then attacked by the boron-containing species. This reaction is believed to be reversible, allowing for the formation of different boron-containing compounds.
Biochemical and Physiological Effects
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential biochemical and physiological effects. The compound has been shown to have antioxidant properties, and has been studied for its potential applications in the treatment of oxidative stress-related diseases. In addition, the compound has been studied for its potential applications in the treatment of cancer, as it has been shown to inhibit the growth of certain cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has several advantages for laboratory experiments. The compound is relatively easy to synthesize, and can be isolated and purified using column chromatography. In addition, the compound is stable under a variety of conditions, and has been used as a fluorescent probe for the detection of various molecules. However, the compound does have some limitations for laboratory experiments. The compound is relatively expensive, and has been found to be toxic to certain cell lines in vitro.
Direcciones Futuras
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has potential applications in a variety of fields. The compound has been studied for its potential applications in the treatment of oxidative stress-related diseases and cancer. In addition, the compound has potential applications in the synthesis of various boron-containing compounds, such as boronates and boronic acids. Furthermore, the compound could be used as a fluorescent probe for the detection of various molecules. Finally, the compound could be used as a catalyst for the synthesis of various organic compounds.
Métodos De Síntesis
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane was first synthesized by the reaction of 7-methoxy-1-naphthaldehyde with dimethyl dioxaborinane in the presence of a base. This reaction resulted in a product that was isolated and purified by column chromatography. The compound was characterized by 1H NMR, 13C NMR and IR spectroscopy. The reaction mechanism is believed to involve the formation of an enolate intermediate, which is then attacked by the boron-containing species.
Aplicaciones Científicas De Investigación
7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been studied for its potential applications in scientific research. The compound has been used as a fluorescent probe for the detection of various biologically important molecules, such as DNA and small molecules. The compound has also been used as a reagent for the synthesis of various boron-containing compounds, such as boronates and boronic acids. In addition, 7-Methoxy-1-naphthyl-dimethyl-dioxaborinane has been used as a catalyst for the synthesis of various organic compounds.
Propiedades
IUPAC Name |
2-(7-methoxynaphthalen-1-yl)-5,5-dimethyl-1,3,2-dioxaborinane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BO3/c1-16(2)10-19-17(20-11-16)15-6-4-5-12-7-8-13(18-3)9-14(12)15/h4-9H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYRRUPPHYCKUNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C3C=C(C=CC3=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-Methoxynaphthalen-1-YL)-5,5-dimethyl-1,3,2-dioxaborinane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

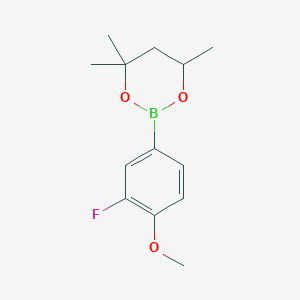
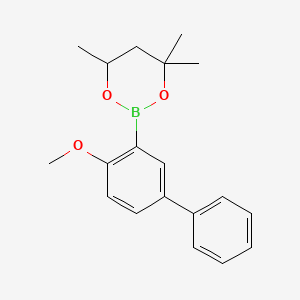

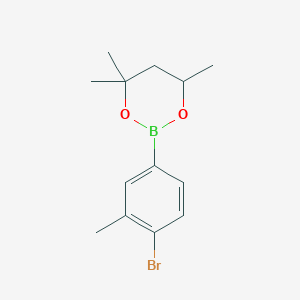

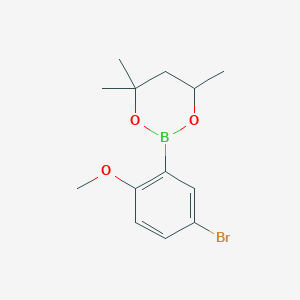
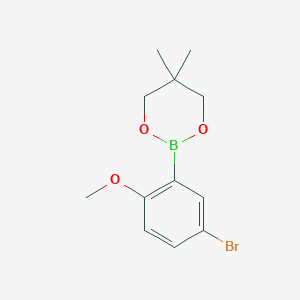






![2-[2-(2-Pyrimidinyl)-1,3-thiazol-4-yl]ethanamine dihydrochloride](/img/structure/B6323713.png)